2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound characterized by the presence of three methyl groups attached to a biphenyl structure, with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2’,4’,6’-Trimethyl-[1,1’-biphenyl] as the starting material.
Industrial Production Methods
Industrial production of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2’,4’,6’-Trimethyl-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and reactivity.
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-methanol: Contains an alcohol group, making it more suitable for certain reduction reactions.
Uniqueness
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of the aldehyde group, which provides versatility in chemical reactions and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-7-5-4-6-14(15)10-17/h4-10H,1-3H3 |
InChI Key |
ROJKOPZQZIPZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2C=O)C |
Origin of Product |
United States |
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